molecular formula C24H23O3PRh B14784419 carbon monoxide,(Z)-4-oxopent-2-en-2-olate,rhodium,triphenylphosphane

carbon monoxide,(Z)-4-oxopent-2-en-2-olate,rhodium,triphenylphosphane

Cat. No.: B14784419
M. Wt: 493.3 g/mol
InChI Key: RHKGZYVYKXVQSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) is a coordination complex with the molecular formula C24H22O3PRh. This compound is known for its yellow crystalline appearance and is primarily used as a catalyst in various chemical reactions. It is particularly significant in the field of organometallic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) typically involves the reaction of rhodium trichloride with acetylacetone and triphenylphosphine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

RhCl3+acacH+PPh3+reducing agentRh(acac)(CO)(PPh3)\text{RhCl}_3 + \text{acacH} + \text{PPh}_3 + \text{reducing agent} \rightarrow \text{Rh(acac)(CO)(PPh}_3\text{)} RhCl3​+acacH+PPh3​+reducing agent→Rh(acac)(CO)(PPh3​)

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) undergoes various types of reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of rhodium.

    Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.

    Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.

    Substitution: Ligand exchange reactions often involve phosphines, carbon monoxide, or other donor ligands under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium(III) complexes, while reduction can produce rhodium(0) species.

Scientific Research Applications

Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) is widely used in scientific research due to its catalytic properties. Some of its applications include:

    Chemistry: It serves as a catalyst in hydrogenation, hydroformylation, and carbonylation reactions.

    Biology: The compound is used in studies involving enzyme mimetics and bioinorganic chemistry.

    Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.

    Industry: It is employed in the petrochemical industry for processes such as olefin hydrogenation and carbon monoxide insertion reactions.

Mechanism of Action

The mechanism by which Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) exerts its effects involves the coordination of the rhodium center with various substrates. The rhodium atom acts as a central metal ion, facilitating the activation and transformation of substrates through oxidative addition, reductive elimination, and migratory insertion processes. These pathways enable the compound to catalyze a wide range of chemical reactions efficiently.

Comparison with Similar Compounds

Similar Compounds

    Rhodium acetylacetonate: Another rhodium complex with similar catalytic properties but different ligand environments.

    Wilkinson’s catalyst (chloridotris(triphenylphosphine)rhodium(I)): Known for its use in hydrogenation reactions, it shares the triphenylphosphine ligand but differs in its overall structure and reactivity.

Uniqueness

Carbonyl(acetylacetonato)(triphenylphosphine)rhodium(I) is unique due to its combination of ligands, which provides a balance of stability and reactivity. The presence of both carbonyl and acetylacetonato ligands allows for versatile catalytic applications, distinguishing it from other rhodium complexes.

Properties

Molecular Formula

C24H23O3PRh

Molecular Weight

493.3 g/mol

IUPAC Name

carbon monoxide;4-hydroxypent-3-en-2-one;rhodium;triphenylphosphane

InChI

InChI=1S/C18H15P.C5H8O2.CO.Rh/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4(6)3-5(2)7;1-2;/h1-15H;3,6H,1-2H3;;

InChI Key

RHKGZYVYKXVQSD-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C)O.[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Rh]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.